molecular formula C19H18IN3O4S B10863101 (2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

Cat. No.: B10863101
M. Wt: 511.3 g/mol
InChI Key: DXYTZZNCGDYFKD-CSKARUKUSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and iodobenzoyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.

    Introduction of the Iodobenzoyl Group: The iodobenzoyl group is introduced through a reaction with iodobenzoyl chloride and a suitable hydrazine derivative.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride to form the acrylamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinones.

    Reduction: The iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be used to study the effects of methoxy and iodobenzoyl groups on biological systems, including enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups may enhance binding affinity, while the iodobenzoyl group can participate in specific interactions with target molecules. The acrylamide moiety may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacrylamide: Lacks the iodobenzoyl group, resulting in different reactivity and applications.

    N-(2-Iodobenzoyl)acrylamide: Lacks the methoxy groups, affecting its binding properties and reactivity.

    3,4-Dimethoxyphenylhydrazine: Lacks the acrylamide moiety, resulting in different chemical behavior.

Uniqueness

The combination of methoxy, iodobenzoyl, and acrylamide groups in 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide makes it unique in terms of its chemical properties and potential applications. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H18IN3O4S

Molecular Weight

511.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-iodobenzoyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C19H18IN3O4S/c1-26-15-9-7-12(11-16(15)27-2)8-10-17(24)21-19(28)23-22-18(25)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,22,25)(H2,21,23,24,28)/b10-8+

InChI Key

DXYTZZNCGDYFKD-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC

Origin of Product

United States

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